molecular formula C26H30N6O4 B2499315 2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-57-6

2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Katalognummer: B2499315
CAS-Nummer: 1105230-57-6
Molekulargewicht: 490.564
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H30N6O4 and its molecular weight is 490.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Biologische Aktivität

The compound 2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H33N3O5C_{24}H_{33}N_3O_5 with a molecular weight of approximately 443.536 g/mol. The compound's structure includes multiple functional groups such as amides and dioxo moieties that contribute to its biological activity.

The compound is primarily investigated for its role as an inhibitor of polo-like kinase 1 (Plk1), a crucial enzyme involved in cell cycle regulation and mitosis. Inhibition of Plk1 has been associated with anticancer activity due to its overexpression in various cancers. Research indicates that compounds with a triazoloquinazolinone scaffold exhibit specific activity against the polo-box domain (PBD) of Plk1, potentially leading to reduced tumor growth and proliferation in cancer models .

Anticancer Properties

Recent studies have demonstrated that derivatives of the triazoloquinazolinone scaffold show significant cytotoxic effects against cancer cell lines. For instance:

  • IC50 Values : Compounds similar to the target compound exhibited IC50 values ranging from 1.63 to 1.83 µM against Plk1 in vitro assays . This suggests a potent inhibitory effect on cancer cell proliferation.
  • Cell Viability Assays : In assays using human cancer cell lines such as HeLa and MCF7, the compound demonstrated a marked reduction in cell viability, indicating its potential as an anticancer agent.

Immunomodulatory Effects

The compound's ability to modulate immune responses has also been explored. In studies involving mouse splenocytes:

  • The compound was able to enhance the activity of immune cells in the presence of recombinant PD-1/PD-L1 interactions. This suggests potential applications in immunotherapy by improving T-cell activation .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1 Investigated the inhibitory effects on Plk1; found significant cytotoxicity in cancer cell lines with IC50 values around 1.7 µM .
Study 2 Evaluated immunomodulatory effects; enhanced T-cell activation in splenocytes at concentrations as low as 100 nM .
Study 3 Assessed pharmacokinetics; demonstrated favorable absorption and distribution profiles in vivo .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the formation of the triazole ring and subsequent functionalization to introduce the dimethylphenyl and isopropyl groups. The structural complexity is indicative of its potential to interact with various biological targets due to the presence of multiple functional groups that can participate in molecular interactions.

Research indicates that compounds similar to this one exhibit significant biological activities. For example, studies have demonstrated that derivatives of triazoloquinazoline compounds can act as potent inhibitors against various cancer cell lines. The specific compound has been investigated for its effects on:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit proliferation in cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria, indicating potential use as antibiotics or antifungal agents.

Case Studies

  • Anticancer Efficacy : A study published in MDPI Crystals highlighted the synthesis of related quinazoline derivatives and their anticancer properties against breast cancer cells. The structural modifications were crucial for enhancing activity against specific cancer types .
  • Antimicrobial Studies : Research on triazole derivatives demonstrated antibacterial effects against several strains of bacteria. The presence of the dimethylphenyl group was noted to enhance lipophilicity, improving cell membrane penetration .

Pharmacological Insights

The pharmacological profile of 2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suggests several therapeutic applications:

  • Cancer Therapy : Its ability to inhibit key enzymes involved in tumor growth positions it as a candidate for further development in oncology.
  • Inhibition of Enzymatic Activity : The compound's structure allows it to potentially inhibit enzymes like DOT1L (disruptor of telomeric silencing 1-like), which is implicated in certain leukemias .

Conclusion and Future Directions

The applications of this compound are promising but require further investigation. Future research should focus on:

  • In Vivo Studies : To validate the anticancer and antimicrobial efficacy observed in vitro.
  • Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.

Eigenschaften

IUPAC Name

2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,5-dioxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-6-11-30-24(35)19-9-8-18(23(34)27-15(2)3)13-21(19)32-25(30)29-31(26(32)36)14-22(33)28-20-10-7-16(4)12-17(20)5/h7-10,12-13,15H,6,11,14H2,1-5H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAQCJRGKASDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.